An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No: 52883-26-8), a heterocyclic compound of interest in contemporary drug discovery and development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data with established principles of medicinal chemistry and analytical science for analogous 1,2,4-triazol-3-one structures. We will delve into the structural features, key physicochemical parameters, proposed methodologies for their experimental determination, and the potential pharmacological relevance of this scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound class.
Introduction: The 1,2,4-Triazol-3-one Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 1,2,4-triazol-3-one core, in particular, offers a unique combination of hydrogen bond donors and acceptors, contributing to its potential as a versatile pharmacophore. The diethyl substitution at the 4- and 5-positions of the ring in 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one modulates its lipophilicity and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this molecule is therefore a prerequisite for any systematic investigation into its biological activity and therapeutic potential.
Molecular Structure and Key Physicochemical Properties
4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a five-membered heterocyclic compound with the molecular formula C₆H₁₁N₃O. Its structure features a central 1,2,4-triazole ring, a carbonyl group at the 3-position, and ethyl groups attached to the nitrogen at position 4 and the carbon at position 5.
Summary of Physicochemical Data
The following table summarizes the known and computed physicochemical properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
| Property | Value | Source |
| CAS Number | 52883-26-8 | ECHEMI[4] |
| Molecular Formula | C₆H₁₁N₃O | ECHEMI[4] |
| Molecular Weight | 141.17 g/mol | ECHEMI[4] |
| Melting Point | 121.5 °C | ECHEMI[4] |
| XLogP3 (Computed) | 0.2 | ECHEMI[4] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[4] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[4] |
| Topological Polar Surface Area | 44.7 Ų | ECHEMI[4] |
Synthesis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Caption: Proposed synthesis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Propionyl-4-ethylsemicarbazide
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To a solution of propionyl hydrazide (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add ethyl isocyanate (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 1-propionyl-4-ethylsemicarbazide, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water.
Step 2: Cyclization to 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Dissolve the 1-propionyl-4-ethylsemicarbazide intermediate (1 equivalent) in an aqueous solution of a base (e.g., 2M Sodium Hydroxide).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., 2M Hydrochloric Acid) to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a solvent such as ethyl acetate to afford pure 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
Experimental Determination of Physicochemical Properties
Accurate determination of physicochemical properties is crucial for drug development. The following sections outline the experimental protocols for key parameters.
Determination of pKa
The acidity (pKa) of the N-H proton on the triazole ring is a critical parameter influencing ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a reliable method for pKa determination.[6][7]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a 0.001 M solution of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one in a suitable co-solvent system if aqueous solubility is low (e.g., 50% v/v dioxane-water).[6]
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.05 M tetrabutylammonium hydroxide, TBAH) in the same solvent system.[7]
-
Data Acquisition: Record the potential (mV) as a function of the volume of titrant added using a calibrated pH meter or potentiometer.
-
Data Analysis: Plot the titration curve (mV vs. volume of titrant). The half-neutralization point corresponds to the pKa of the compound. For more accurate results, the pKa can be calculated using specialized software that analyzes the titration curve.[6]
Solubility Determination
Solubility is a key factor for drug absorption and formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) and other relevant solvents (e.g., water, ethanol, DMSO).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the respective solvent at the tested temperature.
Caption: Experimental workflow for solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Based on analogous structures, the following spectral features would be expected for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.[9][10]
-
¹H NMR:
-
A broad singlet in the downfield region corresponding to the N-H proton.
-
Quartets and triplets in the aliphatic region corresponding to the two ethyl groups. The chemical shifts of the methylene protons will differ depending on their attachment to a nitrogen or carbon atom.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) in the downfield region.
-
Signals for the two carbons of the triazole ring.
-
Signals for the methylene and methyl carbons of the two ethyl groups.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 1,2,4-triazol-3-ones include:[11][12]
-
N-H stretch: A broad band around 3100-3300 cm⁻¹.
-
C=O stretch: A strong absorption band around 1680-1720 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=N stretch: An absorption band around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Fragmentation patterns of 1,2,4-triazoles can be complex but often involve cleavage of the triazole ring and loss of substituents.[4][13]
Pharmacological Relevance and Future Directions
The 1,2,4-triazole nucleus is a component of numerous clinically used drugs.[1] Derivatives of 1,2,4-triazol-3-one and its thione analogue have reported biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[2][14][15] The specific 4,5-diethyl substitution pattern will influence the compound's lipophilicity and steric interactions with potential biological targets. Further investigation into the biological activities of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is warranted, particularly in the areas of infectious diseases and oncology. Screening this compound against a panel of relevant biological targets could unveil novel therapeutic opportunities.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. By synthesizing available data and established scientific principles for analogous compounds, we have outlined its key characteristics, a plausible synthetic route, and detailed protocols for its experimental characterization. The presented information serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for further investigation into the therapeutic potential of this promising heterocyclic scaffold.
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